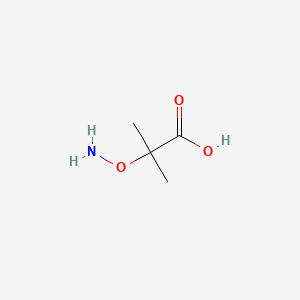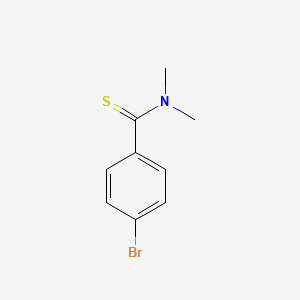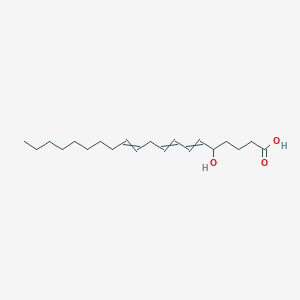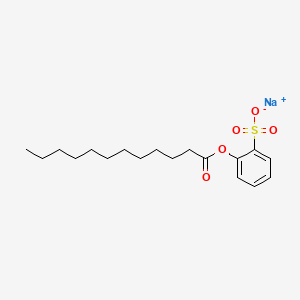
Sodium dodecanoyloxybenzenesulfonate
描述
Sodium dodecanoyloxybenzenesulfonate is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent emulsifying, dispersing, and wetting properties, making it a valuable component in detergents, cleaners, and personal care products. The compound is characterized by its ability to reduce surface tension, thereby enhancing the solubility and stability of various formulations.
准备方法
Synthetic Routes and Reaction Conditions: Sodium dodecanoyloxybenzenesulfonate can be synthesized through the esterification of dodecanoic acid with sodium benzenesulfonate. The reaction typically involves the use of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The esterification process results in the formation of this compound along with water as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The raw materials, dodecanoic acid and sodium benzenesulfonate, are fed into a reactor where they undergo esterification. The reaction mixture is then subjected to purification steps, including neutralization, filtration, and drying, to obtain the final product .
化学反应分析
Types of Reactions: Sodium dodecanoyloxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids and oxidized derivatives.
Reduction: Sulfinate or sulfide derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Sodium dodecanoyloxybenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the bioavailability of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, cleaners, and personal care products due to its excellent emulsifying and dispersing properties
作用机制
The primary mechanism of action of sodium dodecanoyloxybenzenesulfonate is its ability to reduce surface tension. This property allows it to enhance the solubility and stability of various compounds in aqueous solutions. The compound interacts with hydrophobic and hydrophilic molecules, forming micelles that encapsulate hydrophobic substances, thereby increasing their solubility. This mechanism is particularly useful in applications such as detergents and drug delivery systems .
相似化合物的比较
Sodium dodecylbenzenesulfonate: Another widely used anionic surfactant with similar emulsifying and dispersing properties.
Sodium lauryl sulfate: A common surfactant used in personal care products and detergents.
Sodium xylenesulfonate: Used as a hydrotrope to enhance the solubility of surfactants in aqueous solutions
Uniqueness: Sodium dodecanoyloxybenzenesulfonate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties compared to other surfactants. This ester linkage enhances its biodegradability and reduces its environmental impact, making it a preferred choice in eco-friendly formulations .
属性
IUPAC Name |
sodium;2-dodecanoyloxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-15-18(19)23-16-13-11-12-14-17(16)24(20,21)22;/h11-14H,2-10,15H2,1H3,(H,20,21,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVPCUFZCODDGN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635767 | |
| Record name | Sodium 2-(dodecanoyloxy)benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88380-00-1 | |
| Record name | Sodium 2-(dodecanoyloxy)benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
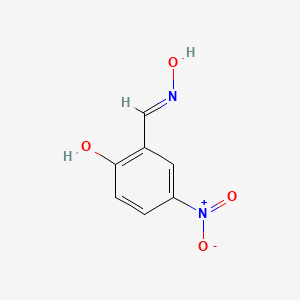
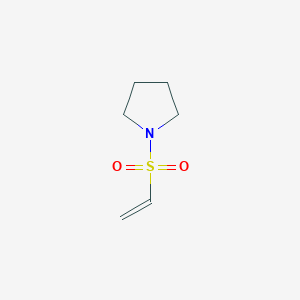

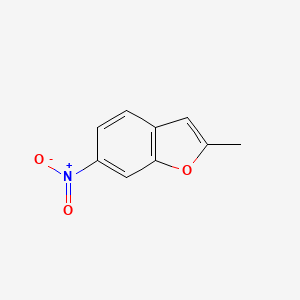
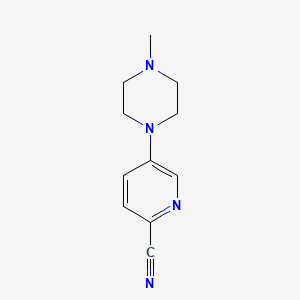
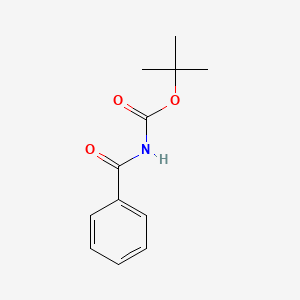

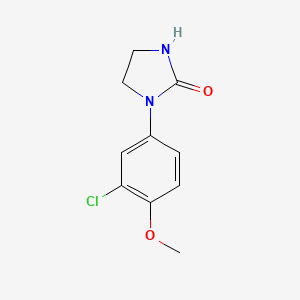
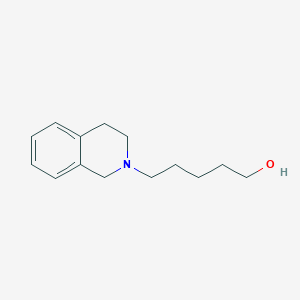
![4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde](/img/structure/B3058134.png)

